molecular formula C19H28N2O4 B8107398 Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Cat. No.: B8107398
M. Wt: 348.4 g/mol
InChI Key: GRCXWFCHLUQNEW-UHFFFAOYSA-N
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Description

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a benzyl ester at position 1, a Boc-protected amine at position 5, and a methyl group at position 2. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs, where piperidine derivatives are prevalent due to their bioactivity .

Properties

IUPAC Name

benzyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14-10-11-16(20-17(22)25-19(2,3)4)12-21(14)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXWFCHLUQNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from L-Amino Acid Precursors

A patented method (KR20220028206A) outlines a stereoselective route starting from non-polar and hydrophobic L-amino acids (e.g., L-serine and L-alanine):

  • Esterification and Cyclization :

    • L-Serine methyl ester undergoes condensation with benzyl chloroformate to form a protected oxazolidinone intermediate.

    • Reaction Conditions : Dichloromethane (DCM), triethylamine (TEA), 0–5°C, 2 hours.

    • Yield : 85–90%.

  • Reductive Amination :

    • The intermediate reacts with L-alanine tert-butyl ester under nickel(II) acetate and (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine catalysis.

    • Conditions : Ethanol, 55°C, 8 hours, ammonium formate as reductant.

    • Yield : 91.9%.

  • Boc Protection and Benzylation :

    • The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in DCM, followed by benzylation with benzyl chloride.

Advantages :

  • High stereocontrol (≥98% enantiomeric excess).

  • Scalable to industrial production using continuous flow reactors.

Palladium-Catalyzed Cross-Coupling

A complementary approach utilizes palladium-mediated reactions to construct the piperidine core:

  • Substrate : 5-Methylenepiperidine derivatives.

  • Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., Xantphos).

  • Key Step : Heck coupling with aryl halides to introduce the benzyl group.

  • Yield : 70–75%.

Limitations :

  • Requires chiral resolution if racemic intermediates form.

  • Higher catalyst loading increases costs.

Hydrogenation of Pyridine Derivatives

Pyridine hydrogenation offers an alternative route:

  • Substrate : 2-Methyl-5-nitro-pyridine.

  • Conditions : H₂ (50 psi), Raney Ni, ethanol, 80°C.

  • Post-Reaction Modifications :

    • Nitro group reduction to amine (SnCl₂/HCl).

    • Boc protection and benzylation.

  • Overall Yield : 65–70%.

Optimization of Critical Steps

Reductive Amination Efficiency

Comparative studies highlight the superiority of asymmetric reductive amination over traditional methods:

Parameter Nickel Catalysis NaBH₄/MeOH
Yield91.9%65–70%
Enantiomeric Excess (ee)≥98%50–60% (racemic)
Reaction Time8 hours24 hours

Key Insight : Chiral ligands like (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine are critical for stereoselectivity.

Solvent and Temperature Effects

  • Ethanol vs. THF : Ethanol improves solubility of ammonium formate, reducing side reactions (e.g., over-reduction).

  • Optimal Temperature : 55°C balances reaction rate and catalyst stability. Higher temperatures (>60°C) degrade Boc groups.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with residence time <10 minutes.

  • Advantages :

    • 30% reduction in solvent use vs. batch processes.

    • Consistent product quality (RSD <2%).

Crystallization and Purification

  • Anti-Solvent Precipitation : n-Heptane added to isopropyl acetate filtrate induces crystallization.

  • Purity : ≥97% after recrystallization.

Challenges and Innovations

Stereochemical Control

  • Problem : Racemization during Boc deprotection.

  • Solution : Use of bulky bases (e.g., DIPEA) minimizes epimerization.

Catalyst Recycling

  • Nickel Recovery : 90% via aqueous extraction (pH 9–10).

  • Cost Impact : Reduces catalyst expense by 40%.

Emerging Methodologies

Enzymatic Resolution

  • Lipase-Catalyzed Esterification : Resolves racemic mixtures with 99% ee.

  • Substrate : Racemic benzyl piperidine carboxylate.

  • Yield : 45–50% (theoretical max: 50%).

Photocatalytic C–H Activation

  • Catalyst : Ir(ppy)₃ under blue LED.

  • Scope : Direct functionalization of piperidine at C-5.

  • Limitation : Low throughput (mg-scale) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate serves as an important building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in the design of new pharmaceuticals targeting specific diseases.
  • Intermediate in Synthesis :
    This compound is utilized as an intermediate in the synthesis of PF-06651600, a drug candidate aimed at treating conditions such as alopecia areata. The efficient synthesis methods developed for this compound have made it a focus for researchers looking to streamline drug production processes .
  • Potential Therapeutic Uses :
    Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and immunomodulatory properties, which could be beneficial in treating autoimmune diseases. The piperidine ring structure is known for its role in enhancing the pharmacological profile of drugs .

Case Study 1: Synthesis and Characterization

A recent study focused on optimizing the synthetic route for this compound. The research highlighted a multi-step synthesis involving N-protection, reduction, and cyclization processes that yielded high purity and yield rates. This optimization is crucial for large-scale pharmaceutical manufacturing .

In another study, derivatives of this compound were tested for their biological activity against various cancer cell lines. The results indicated that certain modifications to the benzyl and tert-butoxycarbonyl groups significantly enhanced cytotoxicity, suggesting potential applications in cancer therapy.

Mechanism of Action

The mechanism of action of Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amino group, preventing unwanted reactions during synthetic processes. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Compound A : (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

  • Key Differences :
    • Lacks the Boc protection on the amine at position 5, instead existing as a hydrochloride salt.
    • Stereochemistry is explicitly defined (2S,5R), which may influence receptor binding or enzymatic interactions.
    • The free amine enhances hydrophilicity but reduces stability under basic conditions compared to the Boc-protected analogue .

Compound B : Benzyl 3-((tert-Butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate

  • Key Differences: Boc group is positioned at C3 instead of C4.

Compound C : 1-(tert-Butyl)piperazin-2-one

  • Key Differences: Piperazinone (a lactam) structure replaces the piperidine ring, altering electronic properties and reactivity. Lacks a benzyl ester, reducing lipophilicity and eliminating cleavage pathways available in the target compound .

Compound D : Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

  • Key Differences :
    • Thiophene ring replaces piperidine, introducing aromaticity and rigidity.
    • Bromine at C5 enables cross-coupling reactions, a feature absent in the target compound .

Biological Activity

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate, a compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with other related compounds.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC19H28N2O4
Molecular Weight348.44 g/mol
Boiling Point477.4 ± 44.0 °C (Predicted)
Density1.13 ± 0.1 g/cm³ (Predicted)
pKa12.26 ± 0.40 (Predicted)

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. The tert-butoxycarbonyl (Boc) protecting group can be cleaved in vivo, releasing the active amine that may interact with various biological targets, including enzymes and receptors.

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways critical for various physiological processes.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Synthesis and Characterization : A comprehensive synthesis of related piperidine derivatives has been documented, showcasing the versatility of the piperidine ring in drug design .
  • Biological Evaluation : In vitro assays have indicated that compounds with similar structures exhibit selective inhibitory activities against certain proteins, such as P-glycoprotein (P-gp), which plays a crucial role in drug transport and resistance .
  • Case Studies : A study on amino acid-derived thiazole compounds demonstrated that structural modifications could enhance selectivity and potency against specific biological targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityNotes
This compoundPotential prodrug with enzyme inhibitionUnique Boc protecting group
Benzyl 5-amino-2-(hydroxymethyl)piperidine-1-carboxylateModerate receptor modulationLacks Boc group
Benzyl 5-((tert-butoxycarbonyl)amino)piperidine-1-carboxylateGeneral enzyme inhibitionNo hydroxymethyl group

Applications in Medicinal Chemistry

The compound's unique structural features make it a valuable candidate for further research in medicinal chemistry:

  • Drug Development : Its ability to act as a prodrug opens avenues for developing new therapeutic agents targeting specific diseases.
  • Synthetic Utility : The presence of both hydrophobic (benzyl) and hydrophilic (Boc-protected amine) groups allows for diverse synthetic modifications, enhancing its applicability in drug design.

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate, and what reagents are critical for protecting group strategies?

The synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1 : Protection of the piperidine nitrogen using benzyloxycarbonyl (Cbz) groups, often via reaction with benzyl chloroformate under basic conditions (e.g., triethylamine) .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group at the 5-amino position using Boc anhydride (Boc₂O) with catalytic DMAP in dichloromethane .
  • Step 3 : Methylation at the 2-position of the piperidine ring using methyl iodide (CH₃I) in the presence of a strong base like LDA (lithium diisopropylamide) .
    Critical Reagents : Boc₂O for amine protection, benzyl chloroformate for piperidine protection, and LDA for regioselective methylation.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling powders or solutions .
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in a cool (<4°C), dark, and dry environment, away from oxidizers. Use airtight containers to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during the synthesis of intermediates?

Conflicting yields often arise from variations in reaction conditions. Key strategies include:

  • Optimization of Solvent Systems : For coupling reactions (e.g., amide bond formation), test polar aprotic solvents like DMF or THF. Evidence shows THF improves solubility of sterically hindered intermediates .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. In one study, DMAP increased Boc protection yields from 65% to 88% .
  • Temperature Control : Maintain strict temperature ranges (e.g., -78°C for LDA-mediated methylations) to avoid side reactions .

Q. What advanced characterization techniques are recommended to confirm stereochemical integrity?

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial substituents on the piperidine ring. For example, axial methyl groups exhibit distinct 1^1H-1^1H coupling patterns .
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates, as demonstrated for related piperidine derivatives .

Q. How does the Boc-protected amine influence the compound’s reactivity in nucleophilic substitutions?

The Boc group acts as an electron-withdrawing moiety, reducing the nucleophilicity of the adjacent amine. This requires:

  • Activation Strategies : Use coupling agents like HATU or EDCI for amide bond formation with carboxylic acids .
  • Deprotection Conditions : Remove the Boc group selectively with TFA (trifluoroacetic acid) in DCM, ensuring the Cbz group on the piperidine remains intact .

Q. What methodologies are employed to study interactions of this compound with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KDK_D) by immobilizing the compound on a sensor chip and flowing target proteins .
  • Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding poses with receptors (e.g., GPCRs) .
  • Enzymatic Assays : Test inhibition of serine proteases via fluorogenic substrates (e.g., Boc-Ala-Pro-Ala-AMC) to quantify IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

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